molecular formula C13H14N4O2S B2455927 methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate CAS No. 637326-85-3

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B2455927
CAS No.: 637326-85-3
M. Wt: 290.34
InChI Key: LGOUGJBIFOBRRV-UHFFFAOYSA-N
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Description

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that features a benzoate ester linked to a pyrimidine derivative

Properties

IUPAC Name

methyl 4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-12(18)9-4-2-8(3-5-9)7-20-13-16-10(14)6-11(15)17-13/h2-6H,7H2,1H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOUGJBIFOBRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4,6-dimethyl-2-pyrimidinyl)thio]acetylamino)benzoate
  • Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate

Uniqueness

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both a benzoate ester and a pyrimidine derivative, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzoate moiety linked to a pyrimidine derivative and a sulfanyl group, suggest diverse therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.39 g/mol
  • Structural Characteristics : The compound consists of a benzoate group attached to a sulfanyl-linked pyrimidine ring. This structural complexity is believed to confer specific biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrimidine Ring : This involves cyclization reactions with appropriate precursors.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
  • Esterification : The final step involves esterification with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. This is particularly relevant in the context of drug-resistant pathogens.

Case Study: Antibacterial Activity

In a study examining various pyrimidine derivatives, this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong antibacterial potential.

Anticancer Activity

The compound has also been studied for its anticancer properties. Its structural similarity to known anticancer agents like 5-Fluorouracil suggests that it may interfere with nucleic acid synthesis.

Research Findings

A recent in vitro study demonstrated that this compound induced apoptosis in human cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values were reported at 25 µM for MCF-7 cells and 30 µM for HT-29 cells, showcasing its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins.
  • Interaction with Nucleic Acids : The pyrimidine ring may interact with DNA or RNA, affecting replication and transcription processes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-amino benzoateSimple benzoate structureLimited biological activity
SulfamethoxazolePyrimidine ring and sulfonamide groupAntibacterial
5-FluorouracilPyrimidine analogueAnticancer
This compoundComplex structure with potential therapeutic applicationsAntimicrobial/Anticancer

This comparison highlights the unique aspects of this compound, particularly its structural complexity and diverse biological activities not fully explored in other compounds.

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